N-acétyl-Leucotriène E4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

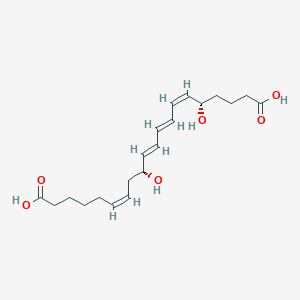

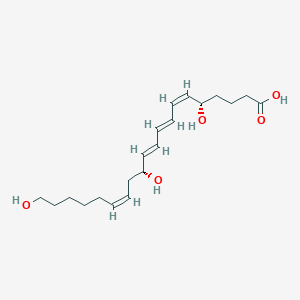

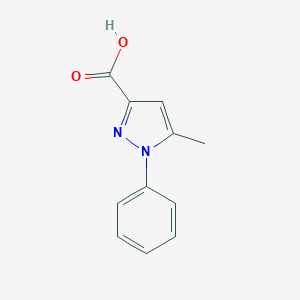

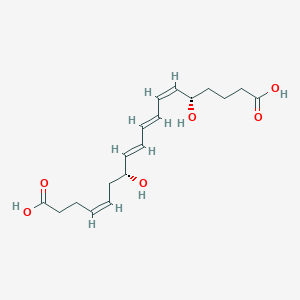

“6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid” is a compound with the molecular formula C25H39NO6S . It is also known by other names such as N-acetyl Leukotriene E4 and DTXSID801109007 . The molecular weight of this compound is 481.6 g/mol .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23 (22 (28)16-15-18-24 (29)30)33-19-21 (25 (31)32)26-20 (2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3, (H,26,27) (H,29,30) (H,31,32) . The Canonical SMILES representation is CCCCCC=CCC=CC=CC=CC (C (CCCC (=O)O)O)SCC (C (=O)O)NC (=O)C . Physical And Chemical Properties Analysis

The compound has a molecular weight of 481.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 19 . The Exact Mass is 481.24980914 g/mol .Applications De Recherche Scientifique

- L'N-acétyl-Leucotriène E4 a été étudié pour ses effets sur la fonction cardiovasculaire. Des recherches suggèrent qu'il pourrait avoir un impact sur le flux sanguin en provoquant une constriction des vaisseaux sanguins mésentériques, conduisant à une réduction du flux sanguin vers les intestins .

- Des études ont exploré le rôle de l'this compound dans les processus respiratoires. Bien qu'il soit environ 100 fois moins actif que le LTC4, il reste équiactif au LTE4 dans les essais de parenchyme pulmonaire de cobaye .

Fonction cardiovasculaire :

Fonction respiratoire :

Mécanisme D'action

- N-AcLTE4 primarily interacts with leukotriene receptors. Specifically, it binds to sequenced G-protein-coupled receptors:

- Stability : N-AcLTE4 is unstable to oxygen and direct sunlight. Handling should occur under an inert atmosphere, and glassware should be silanized to prevent degradation .

Target of Action

Action Environment

Analyse Biochimique

Biochemical Properties

N-acetyl Leukotriene E4 interacts with a series of enzymes in its biosynthesis and metabolism. Initially, 5-lipoxygenase leads to the formation of 5-HPETE, which then forms the unstable epoxide LTA4 . Metabolism of LTA4 leads to the formation of LTB4 and the cysteinyl-containing LTs C4, D4, and E4 . N-acetyl Leukotriene E4 is formed in reactions between leukotriene E4 and acetyl coenzyme A .

Cellular Effects

N-acetyl Leukotriene E4 has been found to produce a vasoconstriction in the mesenteric vessels, leading to a reduction of blood flow to the gut . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-acetyl Leukotriene E4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed in reactions between leukotriene E4 or 11-trans leukotriene E4 and acetyl coenzyme A, catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl Leukotriene E4 can change over time. For instance, it has been detected in bile and urine , indicating that it may undergo degradation over time

Dosage Effects in Animal Models

The effects of N-acetyl Leukotriene E4 can vary with different dosages in animal models. For instance, it has been found to retain considerable biological activity and is about equi-active with LTE4 in contracting guinea-pig trachea and lung parenchymal strip

Metabolic Pathways

N-acetyl Leukotriene E4 is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase, LTA4 hydrolase, and LTC4 synthase in its biosynthesis . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that it is a metabolite of Leukotriene E4, which is detected in bile and urine , suggesting that it may be transported and distributed in similar ways.

Propriétés

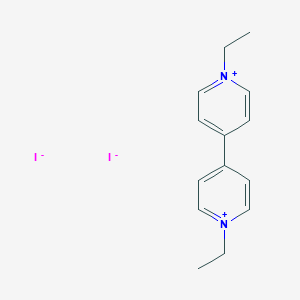

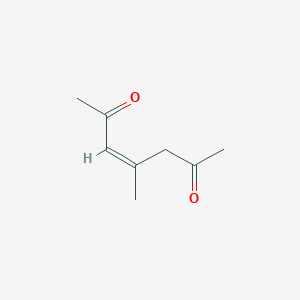

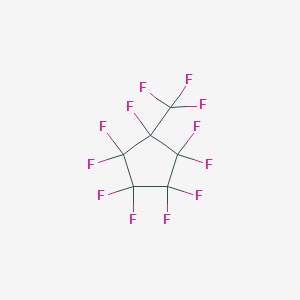

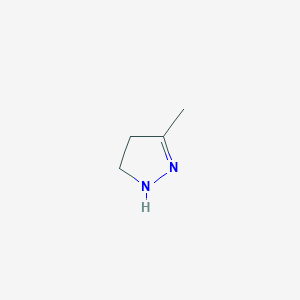

| { "Design of Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid' involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-hydroxyicosa-7,9,11,14-tetraenoic acid", "2-bromoethanol", "Acetic anhydride", "Thiourea", "Hydrochloric acid", "Sodium hydroxide", "Potassium hydroxide", "Dimethylformamide", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "5-hydroxyicosa-7,9,11,14-tetraenoic acid is reacted with thionyl chloride to form the corresponding acid chloride." }, { "Step 2": "The acid chloride is then reacted with 2-bromoethanol in the presence of potassium carbonate to form the corresponding ester." }, { "Step 3": "The ester is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid." }, { "Step 4": "The carboxylic acid is then reacted with thiourea in the presence of hydrochloric acid to form the corresponding thiourea derivative." }, { "Step 5": "The thiourea derivative is then reacted with acetic anhydride in the presence of potassium hydroxide to form the corresponding acetamide." }, { "Step 6": "The acetamide is then reacted with sodium sulfide in the presence of dimethylformamide to form the target compound, 6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid." }, { "Step 7": "The product is then purified using a combination of diethyl ether, ethyl acetate, and water." } ] } | |

Numéro CAS |

80115-95-3 |

Formule moléculaire |

C25H39NO6S |

Poids moléculaire |

481.6 g/mol |

Nom IUPAC |

(5S,6R,7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1 |

Clé InChI |

BGGYAYMMFYBWEX-YSUFHIAUSA-N |

SMILES isomérique |

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |

SMILES canonique |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |

Synonymes |

5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |

Origine du produit |

United States |

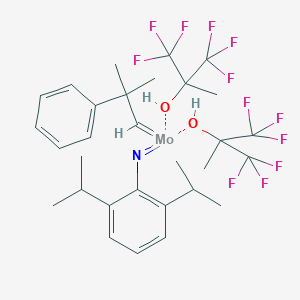

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

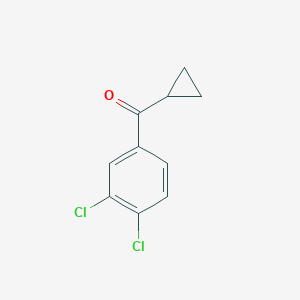

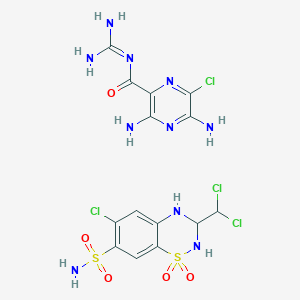

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)